

CAS number 791835-21-7 pharmacological profile

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Compound of Interest

Compound Name: BI-6C9

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An In-depth Technical Guide to the Pharmacological Profile of GSK1070916 (CAS: 791835-21-7)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK1070916 is a potent, selective, and reversible ATP-competitive inhibitor of Aurora B and Aurora C kinases.[1][2][3][4] This azaindole-derived compound demonstrates significant antitumor activity across a broad range of cancer cell lines and in vivo xenograft models.[2][5] Its mechanism of action involves the disruption of critical mitotic processes, leading to failed cell division (cytokinesis), subsequent polyploidy, and ultimately, apoptosis.[2] GSK1070916 exhibits time-dependent inhibition and an exceptionally long dissociation half-life from its target kinases, suggesting the potential for prolonged pharmacodynamic effects.[4][6] A Phase I clinical trial has been completed to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors.[7] This document provides a comprehensive overview of the pharmacological profile of GSK1070916, including its mechanism of action, quantitative activity data, relevant experimental methodologies, and known resistance pathways.

Mechanism of Action

The Aurora kinase family (A, B, and C) are serine/threonine kinases that play pivotal roles in the regulation of mitosis.[2] GSK1070916 is a highly selective inhibitor of Aurora B and Aurora

C.[3][4]

- **Target Inhibition:** GSK1070916 acts as a reversible and ATP-competitive inhibitor, binding to the kinase domain of Aurora B and Aurora C.[1][4] This prevents the phosphorylation of their downstream substrates.
- **Cellular Consequences:** Aurora B is a key component of the chromosomal passenger complex, which is essential for correct chromosome segregation and cytokinesis.[8] Inhibition of Aurora B by GSK1070916 disrupts these processes. Human tumor cells treated with the compound show a dose-dependent inhibition of phosphorylation on serine 10 of Histone H3 (pHH3-S10), a specific substrate of Aurora B kinase.[2] This leads to a failure of cytokinesis, where cells exit mitosis without dividing, resulting in polyploid cells (containing >4N DNA content).[2] This abnormal state ultimately triggers programmed cell death, or apoptosis.[2][9]

Caption: Mechanism of Action of GSK1070916.

Quantitative Pharmacological Data

In Vitro Kinase Inhibition

GSK1070916 demonstrates high potency and selectivity for Aurora B and C over Aurora A. The inhibition is time-dependent, characterized by a slow dissociation rate, which contributes to its potent activity.[4]

Table 1: Kinase Inhibitory Potency of GSK1070916

Target Kinase	Parameter	Value (nM)	Reference(s)
Aurora B-INCENP	IC ₅₀	3.5	[1][4][9]
	K _i *	0.38 ± 0.29	[3][4][6]
Aurora C-INCENP	IC ₅₀	6.5	[1][4][9]
	K _i *	1.45 ± 0.35	[3][4][6]
Aurora A-TPX2	IC ₅₀	1100	[4]
	K _i	492 ± 61	[3][6]

K_i denotes the final, steady-state inhibition constant for time-dependent inhibition.

Table 2: Dissociation Kinetics

Target Kinase	Dissociation Half-Life ($t_{1/2}$)	Reference(s)
Aurora B-INCENP	> 480 minutes	[1] [4] [6]

| Aurora C-INCENP | 270 ± 28 minutes | [\[4\]](#)[\[6\]](#) |

Off-Target Kinase Activity

GSK1070916 was screened against a large panel of kinases, with only a few other kinases being inhibited at IC_{50} values below 100 nM.[\[10\]](#)

Table 3: Select Off-Target Kinase Inhibition

Target Kinase	IC_{50} (nM)	Reference(s)
FLT1	42	[3] [9] [10]
TIE2	59	[3] [9] [10]
SIK	70	[3] [9] [10]
FLT4	74	[3] [9] [10]

| FGFR1 | 78 | [\[3\]](#)[\[9\]](#)[\[10\]](#) |

Cellular Antiproliferative Activity

GSK1070916 effectively inhibits the proliferation of a wide array of human tumor cell lines. Its potency is significantly lower in non-dividing, normal cells, which is consistent with its mitosis-specific mechanism of action.[\[2\]](#)

Table 4: Cellular Potency of GSK1070916

Cell Type / Condition	Parameter	Value (nM)	Reference(s)
>100 Tumor Cell Lines	Median EC ₅₀	< 10	[1][2]
A549 (Human Lung Cancer)	EC ₅₀	7	[3][8]
Non-dividing HUVEC cells	IC ₅₀	3900	[9]

| Inhibition of pHH3-S10 | Average EC₅₀ | 8 - 118 |[3][5] |

In Vivo Pharmacology and Clinical Development

Preclinical In Vivo Activity

In human tumor xenograft models, GSK1070916 demonstrates significant, dose-dependent antitumor activity.[2][3] Administration leads to the inhibition of the pharmacodynamic biomarker pHH3-S10 in tumor tissues.[11][12] Studies in mice with HCT116 colon tumor xenografts showed that blood concentrations exceeding 170 ng/mL were correlated with a sustained (>60%) decrease in pHH3-S10 phosphorylation for up to 24 hours.[11] Repeated administration resulted in partial or complete antitumor activity in lung, colon, and leukemia xenograft models. [3][5]

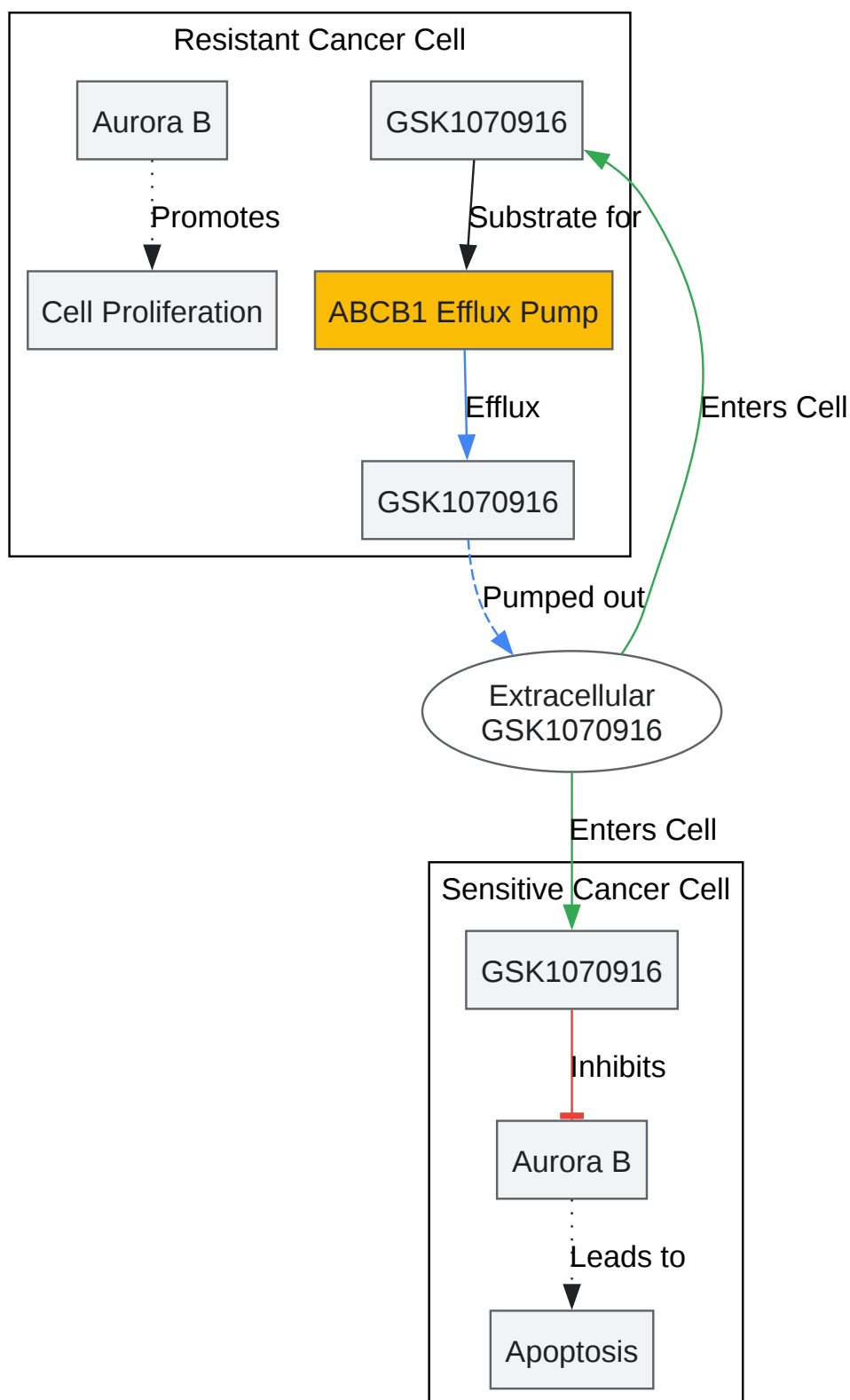
Clinical Trials

A Phase I, open-label, dose-escalation study (NCT01118611) of GSK1070916 has been completed in patients with advanced solid tumors.[13][14] The trial aimed to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and pharmacodynamics of the drug. [7][14] The dosing schedule involved intravenous administration over 1 hour, daily for 5 consecutive days, repeated every 21 days.[7][15]

Mechanisms of Resistance

A significant mechanism of acquired resistance to GSK1070916 is the overexpression of the ATP-Binding Cassette (ABC) transporter ABCB1, also known as P-glycoprotein or MDR1.[16]

- **Drug Efflux:** GSK1070916 is a substrate for the ABCB1 efflux pump.[16] Overexpression of this transporter in cancer cells leads to increased pumping of the drug out of the cell, reducing its intracellular concentration and thereby diminishing its cytotoxic effect.
- **Reversal of Resistance:** The resistance conferred by ABCB1 can be overcome by co-administration with an ABCB1 inhibitor, such as verapamil. This restores the sensitivity of resistant cells to GSK1070916.[16]



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Caption: Resistance to GSK1070916 via ABCB1 Efflux Pump.

Key Experimental Protocols

In Vitro Kinase Inhibition Assay

- Objective: To determine the IC_{50} and K_i values of GSK1070916 against Aurora kinases.
- Methodology: Recombinant Aurora A-TPX2, Aurora B-INCENP, and Aurora C-INCENP enzymes were incubated with various concentrations of GSK1070916 for a specified pre-incubation period (e.g., 30 minutes) to account for time-dependent inhibition.^[1] The kinase reaction was initiated by adding a substrate solution containing Hepes buffer, $MgCl_2$, DTT, ATP, and a fluorescently labeled peptide substrate (e.g., 5FAM-PKAtide).^[1] Reactions were incubated at room temperature for 60-120 minutes. The extent of peptide phosphorylation was measured, and data were fitted to determine inhibitory constants. For time-dependent inhibition, reaction progress curves were monitored continuously to calculate observed rate constants (k_{obs}).^[4]

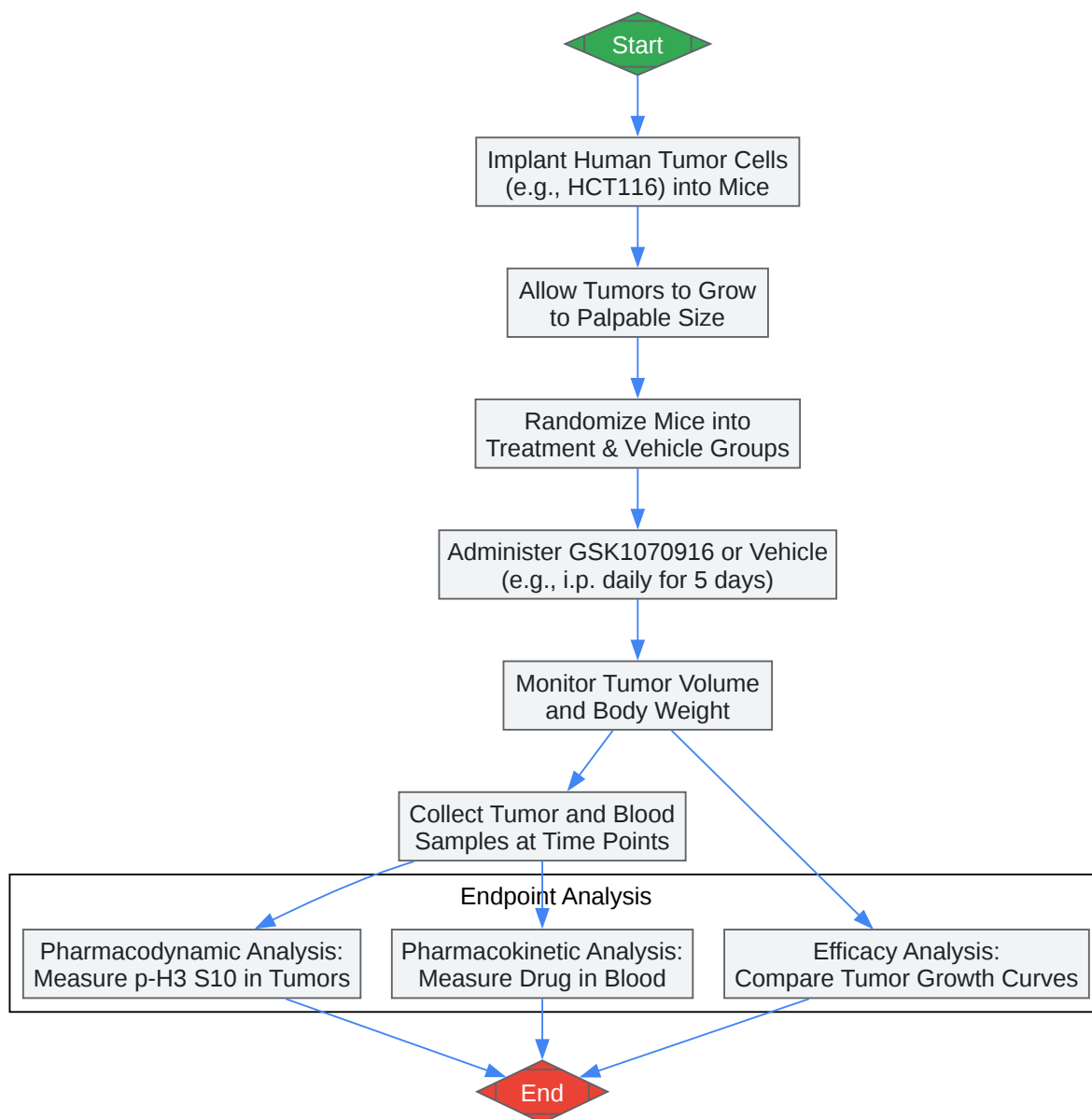
Cell Proliferation Assay (CellTiter-Glo®)

- Objective: To measure the antiproliferative effect (EC_{50}) of GSK1070916 on cancer cell lines.
- Methodology: Tumor cells were seeded in 96-well plates and allowed to adhere overnight.^[17] Cells were then treated with serial dilutions of GSK1070916 or DMSO as a control. Due to the mechanism of action (induction of endoreduplication), a prolonged incubation period of 6 to 7 days was used to accurately assess the impact on cell viability.^[17] After incubation, cell proliferation was quantified using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. Data were normalized to DMSO-treated controls to calculate percent inhibition and determine EC_{50} values.

In Vivo Xenograft Efficacy and Pharmacodynamic Study

- Objective: To evaluate the antitumor activity and target engagement of GSK1070916 in a living model.
- Methodology: Nude mice were subcutaneously implanted with human tumor cells (e.g., HCT116).^{[11][12]} Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. GSK1070916 was administered via intraperitoneal (i.p.) injection on a defined schedule (e.g., daily for 5 days, followed by 2 days off).^[12] Tumor

volumes were measured regularly. For pharmacodynamic analysis, tumors and blood samples were collected at various time points after dosing.[11] Tumor lysates were analyzed by ELISA or Western blot to quantify levels of phosphorylated Histone H3 (Ser10). Blood samples were analyzed to determine drug concentration.[11][12]



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Caption: Workflow for an In Vivo Xenograft Study.

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